molecular formula C₂₁H₃₀O₃ B030028 17-O-Acetyl Normethandrone CAS No. 36083-56-4

17-O-Acetyl Normethandrone

Cat. No.: B030028
CAS No.: 36083-56-4
M. Wt: 330.5 g/mol
InChI Key: PPVVBFLQFMBPFG-XUDSTZEESA-N
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Description

17-O-Acetyl Normethandrone is a synthetic derivative of Normethandrone, a steroidal compound. It is characterized by the presence of an acetyl group at the 17th position of the molecule. This modification enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl Normethandrone typically involves the acetylation of Normethandrone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation at the 17th position .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can also undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17-O-Acetyl Normethandrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-O-Acetyl Normethandrone involves its interaction with steroid hormone receptors. Upon binding to these receptors, it modulates the transcription of specific genes, leading to various physiological effects. The acetyl group at the 17th position enhances its binding affinity and selectivity for these receptors, making it a potent modulator of hormonal activity .

Comparison with Similar Compounds

Uniqueness: 17-O-Acetyl Normethandrone stands out due to its enhanced stability and bioavailability compared to its parent compound, Normethandrone. The presence of the acetyl group at the 17th position significantly improves its pharmacokinetic properties, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVVBFLQFMBPFG-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635197
Record name (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36083-56-4
Record name (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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